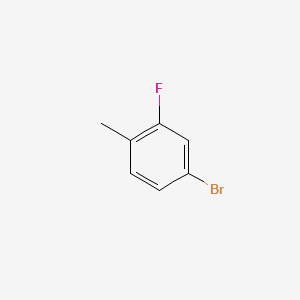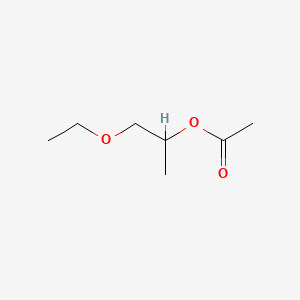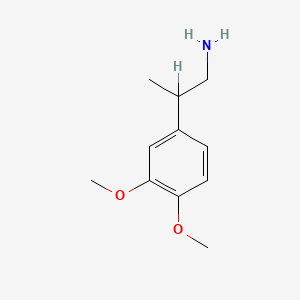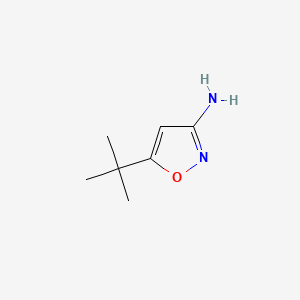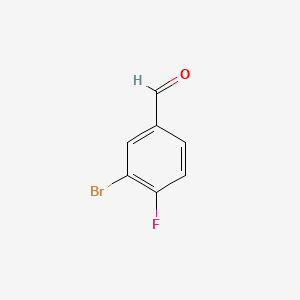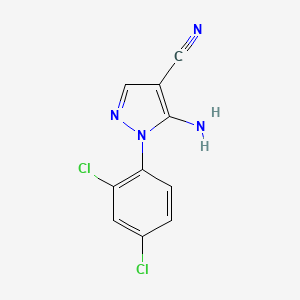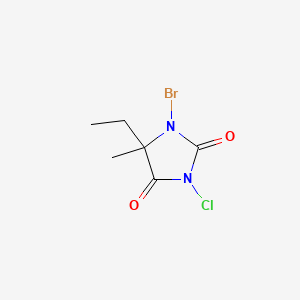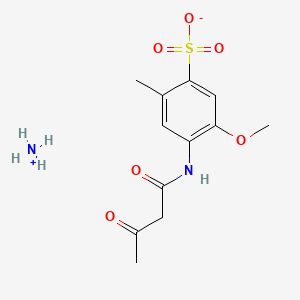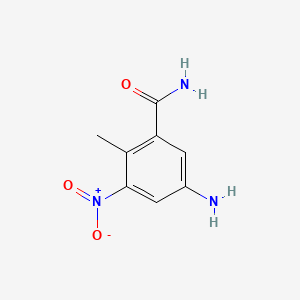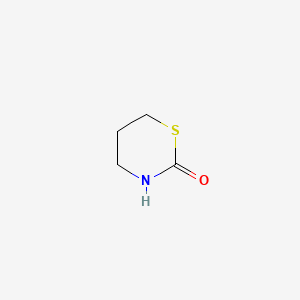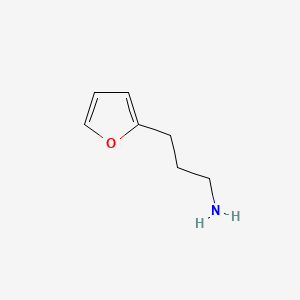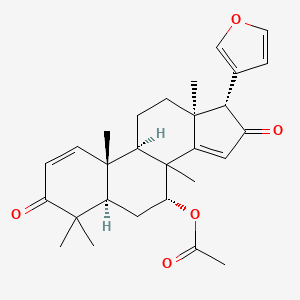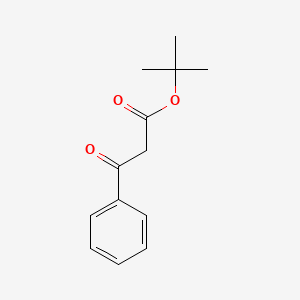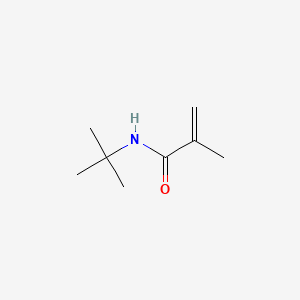
N-叔丁基甲基丙烯酰胺
描述
N-tert-Butylmethacrylamide (CAS Number: 6554-73-0) is a compound with a molecular weight of 141.21 . It is used in the study of abiotic anti-VEGF nanoparticle for anti-angiogenic cancer therapy .
Molecular Structure Analysis
The molecular structure of N-tert-Butylmethacrylamide is represented by the formula C8H15NO . The InChI code for the compound is 1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10) .Physical And Chemical Properties Analysis
N-tert-Butylmethacrylamide is a white to off-white powder or chunks . It has a molecular weight of 141.21 .科学研究应用
Synthesis of Temperature Sensitive Hydrogels
N-tert-Butylmethacrylamide (NtBA) is used in the synthesis of temperature sensitive hydrogels. These hydrogels are synthesized by free-radical crosslinking copolymerization of NtBA and acrylamide (AAm). The hydrogels exhibit enhanced temperature sensitivity and superior kinetics during the swelling, deswelling and pulsatile swelling processes .
Controlled Drug Delivery Systems
The temperature sensitive hydrogels synthesized using NtBA have great potential for controlled drug delivery systems. The controlled release of salicylic acid demonstrated the good usability of these hydrogels .
Production of Monodisperse Polymer Particles
N-tert-Butylmethacrylamide is used in precipitation polymerizations to produce monodisperse polymer particles. The particle sizes can be controlled by changing the monomer feeds or adding an electrolyte such as NaCl .
High Solid Content Latex Solutions
The precipitation polymerizations of NtBA in water can produce aqueous latex solutions with high solid content. This is achieved by starting the polymerization from a heterogeneous system due to the presence of significantly large amounts of monomers .
Advanced Material Development
Polymer particles produced via precipitation polymerization of NtBA have been effectively studied to develop advanced materials in a variety of fields. These include carriers for controlled drug delivery, diagnosis agents, matrices for the separations of DNA or rare earth elements, nanoreactors, and light emitting diodes .
Radical Copolymerization Propagation Kinetics
The effect of solvent on the radical copolymerization propagation kinetics of methyl acrylate (MA) with N-tert-butyl acrylamide (tBuAAm) is studied using the pulsed laser polymerization size exclusion chromatography technique (PLP-SEC) .
安全和危害
未来方向
N-tert-Butylmethacrylamide could potentially be used in the development of new materials and the establishment of structure–function relationships . It could also be used in controlled drug delivery systems .
Relevant Papers
- "Radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate in polar media" .
- "Precipitation polymerization of N-tert-butylacrylamide in water producing monodisperse polymer particles" .
- "Synthesis and characterization of poly (N-tert-butylacrylamide- co -acrylamide) hydrogel with enhanced responsive properties" .
作用机制
Mode of Action
For instance, it has been used in the study of abiotic anti-VEGF nanoparticles for anti-angiogenic cancer therapy . The specific interactions with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound’s effects on various biochemical pathways and their downstream effects are subjects of ongoing research .
Result of Action
It has been used in studies related to anti-angiogenic cancer therapy, suggesting potential effects on cellular processes related to angiogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is temperature-sensitive , which could potentially influence its action and stability.
属性
IUPAC Name |
N-tert-butyl-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)7(10)9-8(3,4)5/h1H2,2-5H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZXAODFGRZKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215831 | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butylmethacrylamide | |
CAS RN |
6554-73-0 | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,1-Dimethylethyl)-2-methyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What influence can Lewis acids have on the polymerization of N-tert-butylmethacrylamide (NTBMAM), and how does this compare to other methacrylamide monomers?
A1: Research has shown that Lewis acids, specifically rare earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can significantly impact the stereochemistry during the free-radical polymerization of various methacrylamide monomers, including NTBMAM []. The choice of solvent plays a crucial role in this process. For NTBMAM and N-phenylmethacrylamide (PMAM), tetrahydrofuran was found to be a more effective solvent for enhancing isotactic specificity during polymerization. In contrast, methanol was found to be more suitable for N-methylmethacrylamide (MMAM) and N-isopropylmethacrylamide (IPMAM) [].
Q2: Can N-tert-butylmethacrylamide be effectively grafted onto polyethylene, and what applications might this enable?
A2: Yes, N-tert-butylmethacrylamide (NTBMAM) has been successfully grafted onto low-density polyethylene (PE) via radical melt graft polymerization during reactive extrusion []. This process was confirmed using Fourier transform spectroscopy (FTIR) and nitrogen analysis. The research demonstrated that the grafted NTBMAM, after exposure to chlorine bleach, exhibited strong antibacterial properties against both Escherichia coli and Staphylococcus aureus []. This finding suggests that NTBMAM-grafted PE could have significant potential in applications requiring antibacterial surfaces, such as medical devices or food packaging.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)
